molecular formula C8H11NO B1268398 2-Amino-5-methylbenzyl alcohol CAS No. 34897-84-2

2-Amino-5-methylbenzyl alcohol

Cat. No. B1268398
CAS RN: 34897-84-2
M. Wt: 137.18 g/mol
InChI Key: STWNJQOCTNSGLJ-UHFFFAOYSA-N
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Patent
US05190971

Procedure details

1.3 l of a 1.3 molar lithium aluminium hydride solution in THF are added dropwise under reflux to a solution of 100 g (0.66 mol) of 2-amino-5-methylbenzoic acid in 400 ml of anhydrous tetrahydrofuran. After addition is complete, the mixture is additionally heated under reflux for 1.5 h and hydrolysed at this temperature using a solution of 36 g of potassium hydroxide in 145 ml of water. After boiling under reflux for a further 15 min, the hydroxide precipitate is filtered off while hot, the precipitate is washed with ethyl acetate, the organic solution is concentrated in vacuo, the residue is dissolved in ethyl acetate and the solution is washed with dilute sodium hydroxide solution and water. After drying with sodium sulphate and concentrating the solution, the residue is recrystallised from ethyl acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Three
Name
Quantity
145 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][C:9]=1[C:10](O)=[O:11].[OH-].[K+]>C1COCC1.O>[OH:11][CH2:10][C:9]1[CH:13]=[C:14]([CH3:17])[CH:15]=[CH:16][C:8]=1[NH2:7] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)C
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
36 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
145 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is additionally heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 h and hydrolysed at this temperature
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the hydroxide precipitate is filtered off while hot, the precipitate
WASH
Type
WASH
Details
is washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the organic solution is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ethyl acetate
WASH
Type
WASH
Details
the solution is washed with dilute sodium hydroxide solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the solution
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from ethyl acetate

Outcomes

Product
Name
Type
Smiles
OCC1=C(N)C=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.